Cas no 50737-29-6 (5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole)

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at the 5-position and a 4-methylphenyl group at the 3-position. This structure imparts reactivity useful in organic synthesis, particularly as an intermediate for further functionalization via nucleophilic substitution of the chloromethyl moiety. The aromatic methyl group enhances stability while maintaining moderate solubility in common organic solvents. Its oxadiazole scaffold is of interest in medicinal and materials chemistry due to its electron-withdrawing properties and potential bioactivity. The compound is typically handled under inert conditions to preserve the reactive chloromethyl group. Suitable for controlled reactions in pharmaceutical or agrochemical research.
5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole structure
50737-29-6 structure
Product Name:5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
CAS No:50737-29-6
MF:C10H9ClN2O
MW:208.64426112175
MDL:MFCD06093407
CID:387186
PubChem ID:3739037
Update Time:2025-06-12

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
    • 5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
    • 5-(CHLOROMETHYL)-3-P-TOLYL-1,2,4-OXADIAZOLE
    • 3-(4-methylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole
    • 3-Methylphenyl-1,2,4-oxadiazol-5-yl-chlormethan
    • 3-p-methylphenyl-5-chloromethyl-1,2,4-oxadiazole
    • 5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole(SALTDATA: FREE)
    • 5-chloromethyl-3-p-tolyl-1,2,4-oxadiazole
    • SCHEMBL10904042
    • DMBGFZDUDJUQLX-UHFFFAOYSA-N
    • DTXSID80395764
    • AS-37259
    • 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole
    • 1,2,4-OXADIAZOLE, 5-(CHLOROMETHYL)-3-(4-METHYLPHENYL)-
    • 5-Chloromethyl-3-p-tolyl-[1,2,4]oxadiazole
    • AKOS000111834
    • 50737-29-6
    • AB23001
    • 5-chloromethyl-3-(4-methylphenyl)-[1,2,4]oxadiazole
    • Z56347432
    • MFCD06093407
    • FT-0678970
    • BB 0242354
    • 5-(Chloromethyl)-3-(4-tolyl)-1,2,4-oxadiazole, AldrichCPR
    • A13434
    • EN300-10545
    • STK321480
    • ALBB-004221
    • 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
    • MDL: MFCD06093407
    • Inchi: 1S/C10H9ClN2O/c1-7-2-4-8(5-3-7)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3
    • InChI Key: DMBGFZDUDJUQLX-UHFFFAOYSA-N
    • SMILES: ClCC1=NC(C2C=CC(C)=CC=2)=NO1

Computed Properties

  • Exact Mass: 208.04000
  • Monoisotopic Mass: 208.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 38.9A^2

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.242
  • Boiling Point: 327.8°C at 760 mmHg
  • Flash Point: 152°C
  • Refractive Index: 1.555
  • PSA: 38.92000
  • LogP: 2.78380

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole Security Information

  • Signal Word:Warning
  • Hazard Statement: H302;H319
  • Warning Statement: P305+P351+P338
  • HazardClass:IRRITANT
  • Storage Condition:2-8 °C

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole Production Method

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole Suppliers

Amadis Chemical Company Limited
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(CAS:50737-29-6)5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Order Number:A13434
Stock Status:in Stock
Quantity:5g/10g/25g/0.5g/1g/50g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):1210.0/1815.0/3630.0/536.0/572.0/6601.0
Email:sales@amadischem.com

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole Related Literature

Additional information on 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Introduction to 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS No. 50737-29-6)

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural properties and potential biological activities. This compound belongs to the oxadiazole class, which is well-documented for its role in the development of various therapeutic agents. The presence of a chloromethyl substituent and a 4-methylphenyl group in its molecular framework imparts unique reactivity and functionalization possibilities, making it a valuable scaffold for further chemical modifications.

The chemical structure of 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be described as a fused ring system consisting of an oxadiazole core connected to a benzene ring at the 3-position and a chloromethyl group at the 5-position. The 4-methylphenyl moiety enhances the lipophilicity of the compound, which is often a critical factor in drug absorption and distribution. This structural arrangement not only contributes to its stability but also opens up avenues for interactions with biological targets.

In recent years, there has been growing interest in oxadiazole derivatives due to their demonstrated efficacy in various pharmacological applications. Studies have shown that compounds containing the oxadiazole moiety exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The chloromethyl group in 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole serves as a reactive site for further functionalization, allowing chemists to explore diverse derivatives with tailored biological activities.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop novel molecules that target specific enzymatic pathways or receptors involved in disease mechanisms. For instance, modifications at the 4-methylphenyl group have been explored to optimize binding affinity and selectivity, while the chloromethyl moiety has been utilized for cross-coupling reactions that introduce additional functional groups.

The synthesis of 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for both academic research and industrial applications.

Recent studies have highlighted the compound's role in developing inhibitors for enzymes implicated in cancer progression. The oxadiazole core interacts with key residues in target proteins, disrupting their function and thereby inhibiting tumor growth. Additionally, the lipophilic nature conferred by the 4-methylphenyl group enhances membrane permeability, facilitating cellular uptake. These properties make 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole a promising candidate for further investigation in oncology research.

Another area where this compound shows promise is in antimicrobial applications. The structural features of oxadiazole derivatives contribute to their ability to disrupt bacterial cell walls or interfere with vital metabolic pathways. The reactivity of the chloromethyl group allows for modifications that can enhance antimicrobial activity while minimizing toxicity to host cells. Such findings are particularly relevant in light of increasing antibiotic resistance challenges worldwide.

The pharmacokinetic profile of 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is also an important consideration in drug development. Its solubility characteristics and metabolic stability can be influenced by the presence of the chloromethyl and 4-methylphenyl groups. Optimization of these properties through structural modifications can lead to improved bioavailability and prolonged therapeutic effects. Computational modeling techniques have been increasingly employed to predict and fine-tune these pharmacokinetic parameters before experimental validation.

In conclusion,5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features enable diverse chemical modifications and biological interactions, making it a valuable scaffold for developing new therapeutic agents. As research continues to uncover new applications for oxadiazole derivatives,5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is likely to play an increasingly important role in addressing various medical challenges.

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Amadis Chemical Company Limited
(CAS:50737-29-6)5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
A13434
Purity:99%/99%/99%/99%/99%/99%
Quantity:5g/10g/25g/0.5g/1g/50g
Price ($):1210.0/1815.0/3630.0/536.0/572.0/6601.0
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